molecular formula C9H8OS B595023 4-Mercapto-indan-1-one CAS No. 1273663-71-0

4-Mercapto-indan-1-one

Cat. No.: B595023
CAS No.: 1273663-71-0
M. Wt: 164.222
InChI Key: VOJKXYVZPDWWLP-UHFFFAOYSA-N
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Description

4-Mercapto-indan-1-one is an organic compound that belongs to the class of indanones, which are characterized by a fused benzene and cyclopentanone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercapto-indan-1-one typically involves the cyclization of 3-arylpropionic acids or their derivatives One common method is the intramolecular Friedel-Crafts acylation, where 3-arylpropionic acid is treated with a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the indanone core

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and catalyst concentration are crucial for efficient production. Green chemistry approaches, such as the use of microwave irradiation and ultrasound, have also been explored to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Mercapto-indan-1-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the indanone ring can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The mercapto group can participate in nucleophilic substitution reactions, forming thioethers or disulfides when reacted with alkyl halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, electrophiles

Major Products:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to induce cytotoxicity in cancer cells.

    Industry: It is used in the synthesis of polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of 4-Mercapto-indan-1-one involves its interaction with cellular thiols and enzymes. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. This interaction can lead to the inhibition of enzyme activity or the induction of oxidative stress, contributing to its cytotoxic effects. The compound may also interfere with cellular signaling pathways, leading to apoptosis or other cellular responses .

Comparison with Similar Compounds

    Indan-1-one: Lacks the mercapto group, making it less reactive in certain chemical reactions.

    4-Hydroxy-indan-1-one: Contains a hydroxyl group instead of a mercapto group, leading to different reactivity and applications.

    4-Amino-indan-1-one: The presence of an amino group provides different biological activity and chemical properties.

Uniqueness: 4-Mercapto-indan-1-one is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

CAS No.

1273663-71-0

Molecular Formula

C9H8OS

Molecular Weight

164.222

IUPAC Name

4-sulfanyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C9H8OS/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,11H,4-5H2

InChI Key

VOJKXYVZPDWWLP-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=C1C(=CC=C2)S

Synonyms

4-SULFANYL-2,3-DIHYDRO-1H-INDEN-1-ONE

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-indanone (500 mg, 2.37 mmol), 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (137 mg, 0.24 mmol), thioacetate (541 mg, 4.74 mmol) and diisopropylethylamine (1.64 mL, 5.69 mmol) are dissolved in 1,4-dioxane (2 mL). The mixture is degassed with N2 and tris(dibenzylideneacetone)palladium(0) (217 mg, 0.24 mmol) is added and heated under microwave irradiation at 120° C. for 2 hours. The solution is concentrated under vacuum. The crude product obtained is purified by flash chromatography (10-80% ethyl acetate in cyclohexane) to give the title compound (Yield: 210 mg). LC (METHOD 5): tR=0.89 min; Mass spectrum (ES−): m/z=163 [M−H]−.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
137 mg
Type
reactant
Reaction Step One
Quantity
541 mg
Type
reactant
Reaction Step One
Quantity
1.64 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
tris(dibenzylideneacetone)palladium(0)
Quantity
217 mg
Type
reactant
Reaction Step Two

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